2-(Aminomethyl)-2-fluoro-3-(oxolan-2-yl)propan-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-2-fluoro-3-(oxolan-2-yl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2FN2O and its molecular weight is 249.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound has shown potential in the field of antibacterial activity. For instance, in the study by Egawa et al. (1984), the synthesis of various compounds with similar structures demonstrated significant antibacterial properties, highlighting the potential of such compounds in developing new antibacterial agents (Egawa et al., 1984).
Chemical Reactions and Synthesis
Research has explored the reactions and synthesis involving similar compounds. For example, Rappoport and Ta-Shma (1971) studied the substitution reactions of compounds with structures analogous to 2-(Aminomethyl)-2-fluoro-3-(oxolan-2-yl)propan-1-amine dihydrochloride, providing insights into their chemical behavior and potential applications (Rappoport & Ta-Shma, 1971).
Analytical Chemistry
In the field of analytical chemistry, compounds with similar structures have been utilized for the determination of amines. You et al. (2006) developed a method for determining amino compounds, demonstrating the utility of such compounds in analytical applications (You et al., 2006).
Synthesis of Pharmaceutical Compounds
The compound's structure has relevance in the synthesis of pharmaceuticals. Ella-Menye et al. (2005) reported a new synthetic method for chiral 1,3-oxazinan-2-ones, crucial intermediates in pharmaceutical compound synthesis, from carbohydrate derivatives, indicating the potential application of similar compounds in drug development (Ella-Menye et al., 2005).
Organic Synthesis
In organic synthesis, Li et al. (2017) explored a palladium-catalyzed aminomethylamination of aminoalkenes, showcasing the potential of compounds with similar structures in the synthesis of valuable organic molecules (Li et al., 2017).
Properties
IUPAC Name |
2-fluoro-2-(oxolan-2-ylmethyl)propane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2O.2ClH/c9-8(5-10,6-11)4-7-2-1-3-12-7;;/h7H,1-6,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNESKWRZIVIRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CN)(CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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